Cas no 936901-73-4 (3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone)

3-(1-Bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone is a heterocyclic compound featuring a fused imidazopyrazine core substituted with bromo and chloro functional groups, coupled with a cyclobutanone moiety. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both halogen substituents enhances its utility in cross-coupling reactions, facilitating further derivatization. The cyclobutanone group offers a rigid scaffold, potentially improving binding affinity in target molecules. Its well-defined stereochemistry and high purity make it suitable for precision applications in medicinal chemistry. This compound is particularly advantageous for researchers developing novel bioactive molecules due to its versatile functionalization potential.
3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone structure
936901-73-4 structure
Product Name:3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone
CAS No:936901-73-4
MF:C10H7BrClN3O
MW:300.539079904556
MDL:MFCD25542109
CID:1981240
Update Time:2025-11-04

3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone Chemical and Physical Properties

Names and Identifiers

    • 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
    • 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone (ACI)
    • 1-Bromo-8-chloro-3-(3-oxocyclobutyl)imidazo[3,4-a]pyrazine
    • 3-[1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl]cyclobutan-1-one
    • 3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone
    • MDL: MFCD25542109
    • Inchi: 1S/C10H7BrClN3O/c11-8-7-9(12)13-1-2-15(7)10(14-8)5-3-6(16)4-5/h1-2,5H,3-4H2
    • InChI Key: SPFGLRKIXCHBPT-UHFFFAOYSA-N
    • SMILES: O=C1CC(C2N3C(C(=NC=C3)Cl)=C(Br)N=2)C1

Computed Properties

  • Exact Mass: 298.94600
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1

Experimental Properties

  • PSA: 47.26000
  • LogP: 2.59170

3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone Pricemore >>

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3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 15 min, 0 °C
Reference
Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding Kinetics
Jin, Meizhong; Petronella, Brenda A.; Cooke, Andy; Kadalbajoo, Mridula; Siu, Kam W.; et al, ACS Medicinal Chemistry Letters, 2013, 4(7), 627-631

Production Method 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  rt → -4 °C; -4 °C; 5 min, -4 °C
1.2 Reagents: Water
Reference
Preparation of imidazo[1,5-a]pyrazin-8-amine for use in combination therapy of cancers and cancer metastasis
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  rt → -4 °C; 5 min, -4 °C
Reference
Preparation of substituted imidazopyrazines and related compounds as mTOR inhibitors
, United States, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 - 5 °C; 3 - 4 h, rt
1.2 Reagents: Water ;  30 min, rt
Reference
Preparation of cycloalkylidene carboxylic acids and derivatives as BTK inhibitors
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 15 min, 0 °C
Reference
Preparation of 8-aminoimidazo[3,4-a]pyrazine as Btk protein kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  rt → -4 °C; -4 °C; 5 min, -4 °C
Reference
Substituted imidazopyrazines and imidazotriazines as ACK1 inhibitors and their preparation
, United States, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  rt → -4 °C; -4 °C; 5 min, -4 °C
1.2 Reagents: Water
Reference
Imidazo[1,5-a]pyrazin-8-amine in combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  5 min, rt
Reference
Process for the preparation of substituted imidazo[1,5-a]pyrazines
, United States, , ,

3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone Raw materials

3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone Preparation Products

3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone Suppliers

Amadis Chemical Company Limited
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(CAS:936901-73-4)3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone
Order Number:A1094858
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:13
Price ($):2536.0
Email:sales@amadischem.com

3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone Related Literature

Additional information on 3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone

3-(1-Bromo-8-Chloro-Imidazo[1,5-a]Pyrazin-3-Yl)Cyclobutanone: A Comprehensive Overview

The compound 3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone, identified by the CAS number 936901-73-4, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of imidazo[1,5-a]pyrazine derivatives, which have garnered considerable attention due to their unique structural properties and versatile applications.

The core structure of this compound consists of an imidazo[1,5-a]pyrazine ring system, which is a bicyclic heterocycle with two nitrogen atoms in the pyrazine ring and one nitrogen atom in the imidazole ring. The substitution pattern at positions 1 and 8 with bromine and chlorine atoms, respectively, introduces significant electronic and steric effects. These substituents not only enhance the stability of the molecule but also play a crucial role in modulating its reactivity and bioavailability.

The cyclobutanone moiety attached at position 3 of the imidazo[1,5-a]pyrazine ring adds another layer of complexity to this compound. Cyclobutanone is a four-membered cyclic ketone known for its strained structure and high reactivity. This feature makes it an excellent candidate for further functionalization and incorporation into larger molecular frameworks. Recent studies have shown that such strained ring systems can serve as valuable intermediates in the synthesis of complex natural products and bioactive molecules.

One of the most promising applications of this compound lies in its potential as a building block in medicinal chemistry. The imidazo[1,5-a]pyrazine scaffold has been extensively studied for its ability to bind to various biological targets, including protein kinases and G-protein coupled receptors (GPCRs). The presence of halogen substituents further enhances its pharmacokinetic properties, making it an attractive candidate for drug development programs targeting cancer, inflammation, and neurological disorders.

From a synthetic perspective, the construction of this compound involves a series of intricate transformations. The synthesis typically begins with the preparation of the imidazo[1,5-a]pyrazine core through a cyclization reaction involving appropriate diamines or amidoximes. Subsequent halogenation at positions 1 and 8 is achieved through electrophilic substitution reactions or via nucleophilic aromatic substitution strategies. The attachment of the cyclobutanone group requires precise control over reaction conditions to ensure regioselectivity and avoid unwanted side reactions.

Recent advancements in asymmetric catalysis and organocatalysis have opened new avenues for the synthesis of enantiomerically enriched derivatives of this compound. Such enantiopure compounds are invaluable for studying stereochemical effects on biological activity and for developing chiral catalysts in asymmetric synthesis.

In terms of material science applications, this compound has shown potential as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The presence of nitrogen atoms in the imidazo[1,5-a]pyrazine ring provides multiple coordination sites for metal ions, enabling the construction of highly ordered porous structures with applications in gas storage, catalysis, and sensing technologies.

The electronic properties of this compound also make it a candidate for use in organic electronics. The conjugated π-system within the imidazo[1,5-a]pyrazine ring facilitates charge transport processes, which can be harnessed in organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs). Recent computational studies have highlighted its potential as an electron-deficient acceptor material in donor-acceptor heterojunctions.

In conclusion, 3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone represents a versatile platform for exploring diverse chemical transformations and applications. Its unique combination of structural features makes it an invaluable tool for researchers across multiple disciplines. As ongoing research continues to uncover new properties and functionalities of this compound, its role in advancing modern chemistry is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:936901-73-4)3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone
A1094858
Purity:99%
Quantity:5g
Price ($):2536.0
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